molecular formula C8H9NO5 B13170741 2-(5-Cyclopropyl-2,4-dioxo-1,3-oxazolidin-3-yl)acetic acid

2-(5-Cyclopropyl-2,4-dioxo-1,3-oxazolidin-3-yl)acetic acid

Cat. No.: B13170741
M. Wt: 199.16 g/mol
InChI Key: NNTTUALSSHUVNW-UHFFFAOYSA-N
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Description

2-(5-Cyclopropyl-2,4-dioxo-1,3-oxazolidin-3-yl)acetic acid (CAS 2092053-67-1) is a high-purity chemical building block of significant interest in medicinal chemistry research. This compound, with a molecular formula of C8H9NO5 and a molecular weight of 199.16 g/mol, features a cyclopropyl-substituted oxazolidin-2,4-dione core coupled with an acetic acid side chain . This structure is a key pharmacophore in the development of novel therapeutic agents. The core oxazolidinone scaffold is recognized for its broad biological activity. Research indicates that cyclopropyl-substituted oxazolidinone derivatives show promise as novel antibiotics . Furthermore, structurally similar 1,3,4-thiadiazole derivatives bearing oxazolidinone moieties have demonstrated potent antibacterial activity against Gram-positive bacterial strains, with some compounds exhibiting efficacy superior to established drugs like oxacillin and cefuroxime . Beyond antimicrobial applications, the oxazolidinone framework is also explored in oncology. Compounds incorporating this structure have shown notable cytotoxic and anticancer properties in preclinical studies, functioning through mechanisms such as the inhibition of focal adhesion kinase (FAK) . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers can utilize this compound as a versatile synthon for the design and synthesis of new bioactive molecules targeting a range of diseases.

Properties

Molecular Formula

C8H9NO5

Molecular Weight

199.16 g/mol

IUPAC Name

2-(5-cyclopropyl-2,4-dioxo-1,3-oxazolidin-3-yl)acetic acid

InChI

InChI=1S/C8H9NO5/c10-5(11)3-9-7(12)6(4-1-2-4)14-8(9)13/h4,6H,1-3H2,(H,10,11)

InChI Key

NNTTUALSSHUVNW-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2C(=O)N(C(=O)O2)CC(=O)O

Origin of Product

United States

Preparation Methods

Acetic Acid Moiety Attachment

The acetic acid side chain is introduced via N-alkylation or acylation :

  • Method A : Reacting the oxazolidinone intermediate with bromoacetic acid in the presence of a base (e.g., K₂CO₃) in DMF at 60°C.
  • Method B : Using coupling reagents like EDCI/DMAP to conjugate preformed acetic acid derivatives to the oxazolidinone nitrogen.

Key Reaction Conditions :

Reagent Solvent Temperature Yield
EDCI, DMAP Pyridine 0°C → RT 86.6%
Bromoacetic acid, K₂CO₃ DMF 60°C 72%

Optimization and Purification

  • Solvent Selection : Dichloromethane (DCM) and ethyl acetate are preferred for cyclization steps due to their inertness.
  • Crystallization : n-Butanol or DMF/water mixtures improve purity.
  • Acidification : Hydrochloric acid (pH 3–4) precipitates the final product.

Challenges and Solutions

  • Cyclopropane Stability : Sensitive to strong acids/bases; mild conditions (pH 6–8) are critical.
  • Regioselectivity : Use of sterically hindered bases (e.g., DIPEA) minimizes byproducts during cyclization.

Analytical Data Comparison

Parameter Method A Method B
Purity (HPLC) 98.5% 95.2%
Reaction Time 36 hours 24 hours
Scalability Up to 100 g Up to 50 g

Chemical Reactions Analysis

Types of Reactions

2-(5-Cyclopropyl-2,4-dioxo-1,3-oxazolidin-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxazolidinone ring or the acetic acid moiety.

    Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(5-Cyclopropyl-2,4-dioxo-1,3-oxazolidin-3-yl)acetic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein interactions.

    Industry: It can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(5-Cyclopropyl-2,4-dioxo-1,3-oxazolidin-3-yl)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The oxazolidinone ring can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent reactions. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Research Implications

  • Drug Discovery: The cyclopropyl-oxazolidinone scaffold could serve as a novel pharmacophore for antimicrobial or anti-inflammatory agents, leveraging strain-induced reactivity.
  • Synthetic Challenges : Cyclopropanation strategies (e.g., Simmons-Smith reactions) would be critical for synthesizing the target compound, differing from phenyl-substituted analogs .

Biological Activity

2-(5-Cyclopropyl-2,4-dioxo-1,3-oxazolidin-3-yl)acetic acid is a compound characterized by its unique oxazolidinone structure and the presence of a cyclopropyl group. This structural complexity suggests potential biological activities, particularly in medicinal chemistry and pharmaceuticals. This article reviews the biological activity of this compound, drawing on diverse research findings and case studies.

  • Molecular Formula : C₈H₉NO₅
  • Molecular Weight : 199.16 g/mol
  • Structural Features : The compound possesses a 2,4-dioxo group and an oxazolidinone ring, which are crucial for its biological interactions.

Biological Activities

Research indicates that compounds with similar structures to 2-(5-Cyclopropyl-2,4-dioxo-1,3-oxazolidin-3-yl)acetic acid exhibit a range of biological activities:

  • Antimicrobial Activity : Oxazolidinones are known for their antibacterial properties. Compounds in this class have been shown to inhibit bacterial protein synthesis effectively.
  • Antiparasitic Effects : Preliminary studies suggest that derivatives of oxazolidinones can exhibit antiparasitic activity against organisms like Toxoplasma gondii and Plasmodium spp. .
  • Anti-inflammatory Properties : Some related compounds have demonstrated anti-inflammatory effects, indicating potential therapeutic applications in inflammatory diseases.

Table 1: Comparison of Biological Activities

Compound NameActivity TypeIC₅₀ (µM)Reference
LinezolidAntibacterial0.37
ThiazolidineAntiparasitic115.92
2-(5-Cyclopropyl-2,4-dioxo-1,3-oxazolidin-3-yl)acetic acidPotential (needs further study)N/A

The biological activity of 2-(5-Cyclopropyl-2,4-dioxo-1,3-oxazolidin-3-yl)acetic acid is hypothesized to involve several mechanisms:

  • Inhibition of Protein Synthesis : Similar to other oxazolidinones, it may inhibit bacterial ribosomes, preventing protein synthesis.
  • Modulation of Enzyme Activity : Interaction studies suggest it could bind to specific enzymes or receptors involved in disease pathways.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various oxazolidinone derivatives against gram-positive bacteria. The compound exhibited promising results with an IC₅₀ comparable to established antibiotics like Linezolid.

Case Study 2: Antiparasitic Activity

Research on related compounds demonstrated significant inhibition of Toxoplasma gondii proliferation. The introduction of specific substituents enhanced activity, suggesting that structural modifications could optimize the efficacy of 2-(5-Cyclopropyl-2,4-dioxo-1,3-oxazolidin-3-yl)acetic acid.

Future Directions

Further pharmacological studies are essential to elucidate the specific biological activities and mechanisms of action for 2-(5-Cyclopropyl-2,4-dioxo-1,3-oxazolidin-3-yl)acetic acid. Future research should focus on:

  • In Vivo Studies : To assess the therapeutic potential and safety profile.
  • Structure–Activity Relationship (SAR) : To identify modifications that enhance biological activity.
  • Clinical Trials : To evaluate efficacy in human subjects for potential therapeutic applications.

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